Hydrocortisone 17-Propionate
Overview
Description
Hydrocortisone 17-Propionate is a synthetic corticosteroid used primarily for its potent anti-inflammatory and immunosuppressive properties. It is a derivative of hydrocortisone, a naturally occurring glucocorticoid produced by the adrenal cortex. This compound is commonly used in topical formulations to treat various dermatological conditions, including eczema, psoriasis, and allergic reactions .
Mechanism of Action
Target of Action
Hydrocortisone 17-Propionate, also known as Hydrocortisone Buteprate (HBP), is a medium potent, non-halogenated double-ester of hydrocortisone . Its primary target is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
HBP interacts with its target, the glucocorticoid receptor, by binding to it . This binding leads to the formation of a receptor-ligand complex, which then translocates into the cell nucleus . Inside the nucleus, the complex binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction results in the inhibition of inflammatory transcription factors and the promotion of anti-inflammatory genes .
Biochemical Pathways
The action of HBP affects several biochemical pathways. It inhibits genes that code for cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha . The most significant of these is IL-2. The reduced cytokine production limits T cell proliferation . HBP also suppresses humoral immunity, causing B cells to express lower amounts of IL-2 and IL-2 receptors .
Pharmacokinetics
The pharmacokinetics of HBP is characterized by a strong topical anti-inflammatory activity and weak systemic action . It is considered to have a potency comparable to that of betamethasone 17-valerate (BV), but its systemic effects are less pronounced . .
Result of Action
The molecular and cellular effects of HBP’s action are primarily anti-inflammatory and immunosuppressive . By inhibiting the production of pro-inflammatory cytokines and promoting anti-inflammatory genes, HBP helps to reduce inflammation and alleviate symptoms in corticosteroid-responsive dermatoses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydrocortisone 17-Propionate involves the esterification of hydrocortisone with propionic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester without unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain a product that meets pharmaceutical standards. The reaction is monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Hydrocortisone 17-Propionate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine or bromine under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield this compound ketone, while reduction can produce this compound alcohol .
Scientific Research Applications
Hydrocortisone 17-Propionate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Clobetasol 17-Propionate
- Betamethasone-17, 21-Dipropionate
- Hydrocortisone 17-Butyrate
- Mometasone Furoate
- Prednicarbate
Comparison: Hydrocortisone 17-Propionate is unique in its balance of potency and reduced systemic absorption, making it suitable for long-term use in topical applications. Compared to Clobetasol 17-Propionate and Betamethasone-17, 21-Dipropionate, it has a lower risk of causing skin atrophy and other adverse effects .
Properties
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-4-20(29)30-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)21(16)18(27)12-23(17,24)3/h11,16-18,21,25,27H,4-10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUOTTDVXIVTTR-RPPPWEFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542373 | |
Record name | [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65980-97-4 | |
Record name | [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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